molecular formula C20H20N4O7 B4611775 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3,5-dinitrobenzoyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3,5-dinitrobenzoyl)piperazine

Cat. No.: B4611775
M. Wt: 428.4 g/mol
InChI Key: GYSNUNFYDONBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3,5-dinitrobenzoyl)piperazine is a useful research compound. Its molecular formula is C20H20N4O7 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.13319899 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interactions

Research has identified that derivatives closely related to 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3,5-dinitrobenzoyl)piperazine adopt similar molecular conformations. However, differences in intermolecular interactions have been noted, influencing the formation of three-dimensional structures through hydrogen bonds in some cases, while others lack these bonds (Ninganayaka Mahesha et al., 2019).

Synthesis and Antimicrobial Activities

Novel synthesis methods have been developed for piperazine derivatives, showing potential antimicrobial activities. For instance, the synthesis and evaluation of 1,4-disubstituted piperazine derivatives have highlighted their effectiveness against various bacterial strains, demonstrating the compound's potential in developing new antimicrobial agents (S. Shroff et al., 2022).

Biological Activities and Potential Therapeutic Applications

Derivatives of this compound have been synthesized and tested for various biological activities. Some derivatives have shown promising results in inhibiting bacterial biofilm formation and MurB enzyme, suggesting potential therapeutic applications in treating bacterial infections and addressing antibiotic resistance (Ahmed E. M. Mekky, S. Sanad, 2020).

Chemotherapeutic Research

Additionally, research into the cytotoxicities of piperazine derivatives against cancer cell lines indicates the potential application of these compounds in cancer therapy. Studies have shown significant cell growth inhibitory activity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines, highlighting the compound's relevance in chemotherapeutic research (M. Yarim et al., 2012).

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-methyl-3,5-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O7/c1-13-16(23(26)27)9-15(10-17(13)24(28)29)20(25)22-6-4-21(5-7-22)11-14-2-3-18-19(8-14)31-12-30-18/h2-3,8-10H,4-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSNUNFYDONBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3,5-dinitrobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3,5-dinitrobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3,5-dinitrobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3,5-dinitrobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3,5-dinitrobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3,5-dinitrobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.